molecular formula C14H18FNO3 B7847341 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Cat. No.: B7847341
M. Wt: 267.30 g/mol
InChI Key: KYWBNRYEKNQRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and a 3-fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the 3-fluorophenoxyethyl intermediate. This intermediate is then reacted with piperidine and subsequently carboxylated to introduce the carboxylic acid group. Common reagents used in these reactions include fluorobenzene derivatives, piperidine, and carboxylating agents such as carbon dioxide or carboxylic acid derivatives. The reactions are often carried out under controlled conditions, including specific temperatures and solvents, to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    1-(2-(4-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a fluorine atom at the 4-position of the phenoxy group.

    1-(2-(3-Chlorophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-(3-Methoxyphenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a methoxy group instead of fluorine.

Uniqueness: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(3-fluorophenoxy)ethyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c15-12-2-1-3-13(10-12)19-9-8-16-6-4-11(5-7-16)14(17)18/h1-3,10-11H,4-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBNRYEKNQRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCOC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.